Cas no 1173375-89-7 (N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride)
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride
- EN300-44838
- N'-hydroxy-2-(oxolan-2-yl)ethanimidamide;hydrochloride
- Z451350896
- N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride 1173375-89-7
- AKOS016902733
- N'-hydroxy-2-(oxolan-2-yl)ethanimidamidehydrochloride
- 1173375-89-7
- N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride
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- Inchi: 1S/C6H12N2O2.ClH/c7-6(8-9)4-5-2-1-3-10-5;/h5,9H,1-4H2,(H2,7,8);1H
- InChI Key: XMFMKAXTVFGLPP-UHFFFAOYSA-N
- SMILES: Cl.O1CCCC1C/C(=N/O)/N
Computed Properties
- Exact Mass: 180.0665554g/mol
- Monoisotopic Mass: 180.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C483375-10mg |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride |
1173375-89-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C483375-50mg |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride |
1173375-89-7 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C483375-100mg |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride |
1173375-89-7 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Ambeed | A1110104-1g |
N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride |
1173375-89-7 | 95% | 1g |
$441.0 | 2024-04-26 | |
| Ambeed | A1110104-5g |
N'-Hydroxy-2-(oxolan-2-yl)ethanimidamide hydrochloride |
1173375-89-7 | 95% | 5g |
$1280.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6911-1-100mg |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride |
1173375-89-7 | 95% | 100mg |
¥785.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6911-1-250mg |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride |
1173375-89-7 | 95% | 250mg |
¥1049.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6911-1-500mg |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride |
1173375-89-7 | 95% | 500mg |
¥1749.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6911-1-1g |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride |
1173375-89-7 | 95% | 1g |
¥2627.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6911-1-5g |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride |
1173375-89-7 | 95% | 5g |
¥7874.0 | 2024-04-25 |
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride Suppliers
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine;hydrochloride
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride (CAS No. 1173375-89-7): A Comprehensive Overview
N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride (CAS No. 1173375-89-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as N-hydroxytetrahydrofuranacetamidine hydrochloride, is a derivative of tetrahydrofuran and is characterized by its unique structural features and potential biological activities.
The chemical structure of N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride consists of a tetrahydrofuran ring attached to an acetamidine moiety, with a hydroxyl group and a hydrochloride salt. This combination of functional groups imparts the compound with distinct chemical properties, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation.
In the context of cancer research, N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride has demonstrated promising results in preclinical studies. It has been found to induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent pathways, leading to cell death. These findings suggest that this compound could be a potential lead for the development of novel anti-cancer therapies.
Beyond its therapeutic potential, N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride has also been investigated for its use as a tool compound in biochemical assays. Its unique structure makes it suitable for probing specific protein-protein interactions and enzymatic activities. For example, it has been used to study the activity of histone deacetylases (HDACs), which are important epigenetic regulators involved in gene expression and cellular differentiation.
The synthesis of N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride involves several well-established chemical reactions. The process typically begins with the formation of the tetrahydrofuran ring, followed by the introduction of the acetamidine moiety and the hydroxyl group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability. The synthetic route is highly reproducible and can be scaled up for large-scale production, making it suitable for both research and industrial applications.
In terms of safety and handling, N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride is generally considered safe when proper precautions are taken. However, like many chemical compounds, it should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
The future prospects for N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride are promising. Ongoing research aims to further elucidate its mechanisms of action and explore its potential in treating various diseases. Additionally, efforts are being made to optimize its pharmacokinetic properties to improve bioavailability and reduce side effects. These advancements could pave the way for new therapeutic strategies and drug formulations based on this compound.
In conclusion, N-hydroxy-2-tetrahydrofuran-2-yl-acetamidine; hydrochloride (CAS No. 1173375-89-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for both basic science investigations and drug development efforts. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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